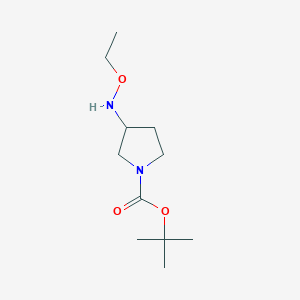
Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically isolated through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like triethylamine in an organic solvent.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in the manufacture of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxyamino group plays a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
Tert-butyl 3-aminopyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate.
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate: A similar compound with a methoxyamino group instead of an ethoxyamino group.
Tert-butyl 3-(hydroxyamino)pyrrolidine-1-carboxylate: Another related compound with a hydroxyamino group.
Uniqueness: this compound is unique due to the presence of the ethoxyamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-12-9-6-7-13(8-9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Clave InChI |
FQKHQDIRIHXFDY-UHFFFAOYSA-N |
SMILES canónico |
CCONC1CCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


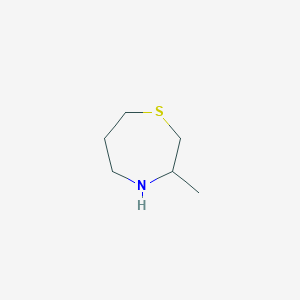
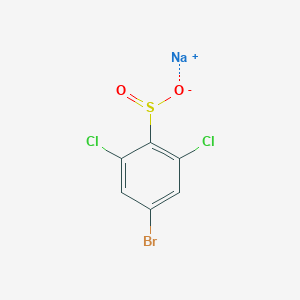


![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
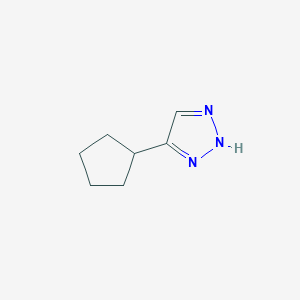
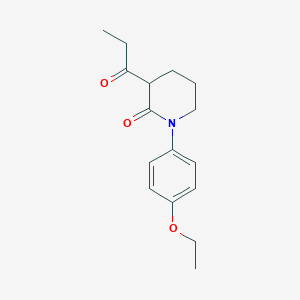
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
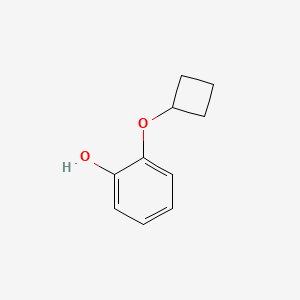
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

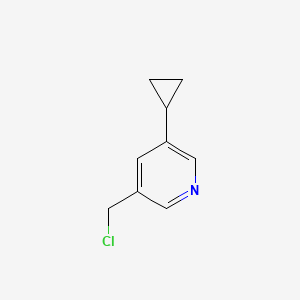
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
